N-(L-Valyl) Valganciclovir Hydrochloride, commonly known as Valganciclovir Hydrochloride, is an antiviral medication primarily used for treating cytomegalovirus infections, particularly in immunocompromised patients such as those with acquired immunodeficiency syndrome. It is classified as a synthetic organic compound and is recognized as a prodrug of ganciclovir, meaning it is metabolized into the active drug after administration. Valganciclovir was approved by the Food and Drug Administration in 2001 and is included in the World Health Organization's List of Essential Medicines .
Valganciclovir Hydrochloride is derived from ganciclovir, which is a nucleoside analogue of deoxyguanosine. The addition of the L-valyl ester enhances its absorption and bioavailability. The compound belongs to the class of antiviral agents and serves as an essential treatment in managing viral infections related to cytomegalovirus .
The synthesis of N-(L-Valyl) Valganciclovir Hydrochloride involves several steps that convert ganciclovir into its L-valyl ester form. The key steps include:
The final product is characterized by its high solubility in water, which is crucial for its bioavailability when administered orally.
The molecular formula for N-(L-Valyl) Valganciclovir Hydrochloride is , with a molecular weight of approximately 390.83 g/mol. The compound features a complex structure comprising a purine ring system characteristic of nucleosides, along with an L-valyl side chain that enhances its pharmacokinetic properties.
The stereochemistry at certain positions contributes to its biological activity, with specific diastereomers exhibiting different pharmacological profiles.
Valganciclovir Hydrochloride undergoes several key reactions in vivo after administration:
The mechanism of action for N-(L-Valyl) Valganciclovir Hydrochloride revolves around its conversion to ganciclovir:
These properties contribute to its effectiveness as an antiviral agent.
N-(L-Valyl) Valganciclovir Hydrochloride is primarily used in clinical settings for:
N-(L-Valyl) Valganciclovir Hydrochloride is systematically named as [2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] (2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoate hydrochloride. This IUPAC name precisely defines its molecular architecture: a ganciclovir moiety (2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl) linked via an ester bond to an L-valine residue ((2S)-2-amino-3-methylbutanoyl), which is further acylated by a second L-valine ((2S)-3-methylbutanoate). The entire structure forms a monohydrochloride salt [2] [5] [6].
The molecular formula is C₁₉H₃₂N₇O₆Cl, with a molecular weight of 489.96 g/mol (hydrochloride form) [2] [5] [6]. Notably, some sources report the free base (without HCl) with the formula C₁₉H₃₁N₇O₆ and a molecular weight of 453.49 g/mol [4]. This dipeptide monoester prodrug is derived from the antiviral drug ganciclovir, where the added L-valyl-L-valine dipeptide enhances bioavailability through improved intestinal absorption [2] [7].
Table 1: Molecular Identity of N-(L-Valyl) Valganciclovir Hydrochloride
Property | Specification |
---|---|
IUPAC Name | [2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] (2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoate; hydrochloride |
Molecular Formula | C₁₉H₃₂N₇O₆Cl |
Molecular Weight | 489.96 g/mol |
CAS Number | 897937-73-4 |
Category | Ganciclovir Impurity / Valganciclovir Impurity P |
SMILES | CC(C)C(C(=O)NC(C(C)C)C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)N.Cl |
InChI Key | ZAOQUBVKDSGQTQ-PFBSBWGISA-N |
N-(L-Valyl) Valganciclovir Hydrochloride possesses two chiral centers, both derived from L-valine residues. The stereodescriptors (2S) for the esterified valine and (2S) for the acylating valine confirm the L-configuration at both alpha-carbons [2] [5] [6]. This specific stereochemistry is critical for its biological function as a prodrug, as enzymatic hydrolysis by esterases exhibits stereoselectivity [7].
The compound is typically supplied as a single diastereomer with >95% purity, essential for its role as an analytical reference standard [2] [5] [10]. The stereochemical purity is rigorously controlled during synthesis to prevent contamination by undesired diastereomers (e.g., D-valyl-L-valyl, L-valyl-D-valyl, or D-valyl-D-valyl forms), which could compromise analytical accuracy. The InChI identifier (InChI=1S/C19H31N7O6.ClH/c1-9(2)12(20)16(28)23-13(10(3)4)18(30)31-6-11(5-27)32-8-26-7-22-14-15(26)24-19(21)25-17(14)29;/h7,9-13,27H,5-6,8,20H2,1-4H3,(H,23,28)(H3,21,24,25,29);1H/t11?,12-,13-;/m0./s1) explicitly defines the relative stereochemistry [5] [6].
Table 2: Stereochemical Descriptors
Structural Element | Stereochemical Descriptor | Biological Significance |
---|---|---|
Acylating Valine α-Carbon | (2S) | Ensures compatibility with esterase enzymes for hydrolysis to ganciclovir |
Esterified Valine α-Carbon | (2S) | Maintains dipeptide conformation for optimal membrane transport |
Overall Diastereomeric Purity | >95% single isomer | Required for precise analytical quantification |
While detailed crystallographic data (unit cell parameters, space group, atomic coordinates) for N-(L-Valyl) Valganciclovir Hydrochloride remains unreported in public literature, its solid-state properties are inferred from handling specifications. The compound is characterized as a crystalline solid requiring storage at 2-8°C under refrigerated conditions, indicating potential hygroscopicity or thermal instability [6] [9].
The hydrochloride salt formation enhances crystallinity and solubility compared to the free base. Analytical standards are typically supplied as neat solids (without solvation), though hydrate formation is possible given the presence of multiple hydrogen bond acceptors (carbonyl groups, hydroxyl, purine nitrogen atoms) and donors (amine, hydroxyl, amide NH, protonated chloride) [6] [9]. The absence of reported melting points suggests decomposition upon heating rather than a sharp phase transition, which is common for complex organic hydrochlorides.
Nuclear Magnetic Resonance (NMR) Spectroscopy:¹H and ¹³C NMR spectra would exhibit characteristic signals reflecting the composite structure. Key predicted features include:
Table 3: Predicted Key NMR Signals (δ in ppm)
Proton/Carbon Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
---|---|---|
Purine H-8 | ~8.0 (s) | - |
Purine C-6 | - | ~156 (C=O) |
O-CH₂- (linker) | ~4.3 (m) | ~65 |
CH₂-OH (linker) | ~3.7 (t) | ~60 |
Valine α-CH | ~3.9 (m) | ~58 |
Valine -CH(CH₃)₂ | ~2.1 (m) | ~30 |
Valine -CH₃ | 0.9-1.0 (d) | ~19 |
Infrared (IR) Spectroscopy:IR spectra would show strong absorptions corresponding to:
Mass Spectrometry (MS):High-resolution MS under positive ionization mode would show:
Table 4: Key Mass Spectrometric Fragmentation Pattern
Ion | m/z | Assignment |
---|---|---|
[M+H]⁺ | 490.96 | Protonated molecular ion (C₁₉H₃₃N₇O₆⁺) |
[M+H - C₅H₁₁NO]⁺ | 373.9 | Loss of valine residue |
[Ganciclovir + H]⁺ | 256.1 | Protonated ganciclovir (C₉H₁₄N₅O₄⁺) |
[Valyl-Valine + H]⁺ | 231.1 | Protonated dipeptide |
[Guanine + H]⁺ | 152.1 | Protonated guanine base |
[C₅H₁₂NO]⁺ | 102.1 | Valine immonium ion |
Analytical Utility: This comprehensive spectroscopic profile enables unambiguous identification and impurity profiling in drug substance and formulations. Reverse-phase LC-MS/MS methods using solid-phase extraction (SPE) achieve sensitive detection (LOQ ~5 ng/mL for valganciclovir) in biological matrices [8]. The distinct stereochemistry further allows chiral separation methods to resolve diastereomeric impurities potentially present in synthesis [10].
CAS No.: 182316-44-5
CAS No.: 99593-25-6
CAS No.: 655-05-0
CAS No.: 50489-48-0
CAS No.: 116371-66-5